molecular formula C7H4F4O B1206414 2,3,5,6-Tetrafluoroanisole CAS No. 2324-98-3

2,3,5,6-Tetrafluoroanisole

Cat. No. B1206414
CAS RN: 2324-98-3
M. Wt: 180.1 g/mol
InChI Key: AXCOCGJDERQVDK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,3,5,6-Tetrafluoroanisole does not have a direct synthesis route mentioned in the provided research. However, related compounds such as 2,3,5,6-Tetrafluoroaniline have been prepared from tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, offering a glimpse into the potential synthetic pathways for tetrafluoroanisole derivatives (Wang Wei-jie, 2008).

Molecular Structure Analysis The molecular structure and internal rotation of this compound were extensively studied. Analysis via gas electron diffraction (GED) and quantum chemical calculations revealed a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane, with a wide single-minimum potential for internal rotation around the C(sp2)-O bond. The barrier for this internal rotation was determined to be 2.7 ± 1.6 kcal/mol, highlighting the dynamic nature of this molecule's internal structure (A. Belyakov et al., 2005).

Chemical Reactions and Properties While specific chemical reactions of this compound are not detailed, the study of related polyfluoro compounds suggests intricate reaction mechanisms and potential for unique chemical behavior due to the presence of fluorine atoms. These fluorine atoms can engage in unusual bonding modes, as seen in various polyfluorinated compounds, indicating a rich area for further exploration of this compound's reactivity and interaction with other molecules (P. Varadwaj et al., 2015).

Physical Properties Analysis The rotational dynamics around the C(sp2)-O bond in this compound, as determined through experimental and computational methods, shed light on its physical properties. The internal rotation barrier and the orientation of substituent groups directly affect the compound's physical state, volatility, and how it interacts with its environment. The dynamic equilibrium between different conformations can influence the compound's physical properties, such as boiling point, solubility, and density (A. Belyakov et al., 2005).

Scientific Research Applications

Molecular Structure Analysis

The molecular structure and internal rotation in 2,3,5,6-tetrafluoroanisole have been studied through gas-phase electron diffraction and quantum chemical calculations. These studies have determined the geometric structure and potential function for internal rotation around the C(sp2)-O bond, providing insights into the molecular behavior of this compound (Belyakov et al., 2005).

Nuclear Magnetic Resonance Spectroscopy

Analysis of the 1H and 19F n.m.r. spectra of this compound dissolved in nematic solutions has been used to determine the relative positions of protons and fluorines in the phenyl ring, offering valuable data for understanding the compound's internal motion (Emsley, Lindon, & Stephenson, 1976).

Density Functional Theory and MP2 Calculations

Comparative studies using density functional theory (DFT) and second-order Moller–Plesset (MP2) methods have been conducted to investigate the barrier for internal rotation around the OCH3 bond in this compound. These studies provide a deep understanding of the compound's electronic structure and its influence on molecular properties (Kieninger et al., 2007).

Synthesis Methods

Research has been conducted on the synthesis of 2,3,5,6-tetrafluoroaniline, a derivative of tetrafluoroanisole, exploring industrial synthetic routes and their efficiencies (Wang Wei-jie, 2008).

Material Science Applications

Studies on fluorinated styrene-based materials involving this compound derivatives have been explored. These materials, due to their low surface energy, have potential applications in various fields, including coatings and polymer sciences (Borkar et al., 2004).

Spin-Spin Coupling Constants

Long-range spin–spin coupling constants in compounds like this compound have been reported, contributing to our understanding of molecular conformational properties (Schaefer et al., 1984).

Safety and Hazards

2,3,5,6-Tetrafluoroanisole is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOCGJDERQVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177814
Record name 2,3,5,6-Tetrafluoroanisole
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Molecular Weight

180.10 g/mol
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CAS RN

2324-98-3
Record name 2,3,5,6-Tetrafluoroanisole
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Record name 2,3,5,6-Tetrafluoroanisole
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Record name 2,3,5,6-tetrafluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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